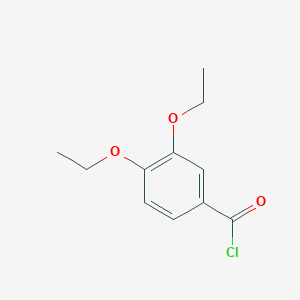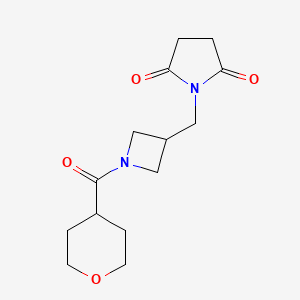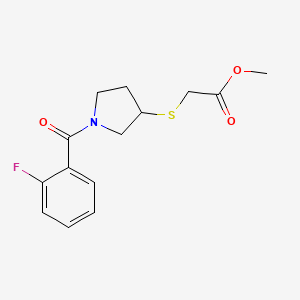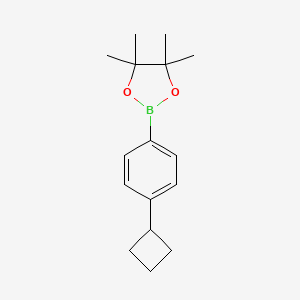
(4-环丁基苯基)硼酸频哪醇酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(4-Cyclobutylphenyl)boronic acid pinacol ester” is a chemical compound with the CAS Number: 2121513-90-2 . Its IUPAC name is 2-(4-cyclobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The compound has a molecular weight of 258.17 .
Molecular Structure Analysis
The InChI code for “(4-Cyclobutylphenyl)boronic acid pinacol ester” is 1S/C16H23BO2/c1-15(2)16(3,4)19-17(18-15)14-10-8-13(9-11-14)12-6-5-7-12/h8-12H,5-7H2,1-4H3 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
Boronic esters, such as “(4-Cyclobutylphenyl)boronic acid pinacol ester”, are often used in Suzuki–Miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a palladium catalyst .Physical And Chemical Properties Analysis
The compound has a molecular weight of 258.17 . It is stored at a temperature of 2-8°C .科学研究应用
无金属和无添加剂的光诱导硼化
合成有机化学的一项重大进展涉及卤代芳烃到硼酸和酯的光诱导硼化,无需金属和添加剂。这种方法以其简单性而著称,避免了对昂贵且有毒的金属催化剂或配体的需要,并且产生了易于去除的副产物。它代表了合成硼酸和酯的更清洁的替代方法,这些硼酸和酯在从药物发现到材料科学的各种应用中至关重要 (Mfuh 等人,2017).
对映选择性分子内氢芳基化
Rh(I) 催化的未活化酮与芳基频哪醇硼酸酯的对映选择性分子内氢芳基化提供了一种合成带有叔醇基团的茚醇的方法。这种转化补充了对未活化酮的传统亲核加成,突出了硼酸酯在促进复杂合成转化中的作用 (Gallego 和 Sarpong,2012).
聚合物化学
硼酸酯作为功能聚合物的重要的组成部分。一种新方法涉及频哪醇甲基丙烯酰胺苯基硼酸酯的两步脱保护,从而合成甲基丙烯酰胺苯基硼酸。这些单体用于聚合物掺入,证明了硼酸酯在功能聚合物开发中的作用 (D'Hooge 等人,2008).
分析挑战和解决方案
高反应性频哪醇硼酸酯的分析由于其易水解的趋势而提出了独特的挑战。已经开发出涉及非水和非质子化稀释剂以及高度碱性流动相的创新策略来稳定和分析这些化合物,展示了研究硼酸酯的复杂性和解决方案 (Zhong 等人,2012).
材料科学应用
芳基硼酸酯表现出独特的性能,例如固态室温磷光。这一偶然发现挑战了对磷光有机分子的传统理解,并为在材料科学中使用简单的芳基硼酸酯开辟了新途径 (Shoji 等人,2017).
安全和危害
The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .
作用机制
Target of Action
The primary target of (4-Cyclobutylphenyl)boronic acid pinacol ester is the transition metal catalyst used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling reaction , which is a key biochemical pathway . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The transformations of the boronic ester moiety into other functional groups lead to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres .
Pharmacokinetics
It’s known that boronic esters are only marginally stable in water . The rate of hydrolysis of these esters is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH .
Result of Action
The result of the compound’s action is the formation of new bonds, specifically C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres . This enables the conversion of boronic esters into a wide range of other functional groups .
Action Environment
The action of (4-Cyclobutylphenyl)boronic acid pinacol ester is influenced by environmental factors such as the presence of water and the pH of the environment . These factors can affect the stability of the compound and the rate of its reactions . Additionally, the compound’s reactivity can be influenced by the presence of air .
属性
IUPAC Name |
2-(4-cyclobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO2/c1-15(2)16(3,4)19-17(18-15)14-10-8-13(9-11-14)12-6-5-7-12/h8-12H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTDYBAOBXTZCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyclobutylphenyl)boronic acid pinacol ester | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)acetate dihydrochloride](/img/structure/B2995993.png)
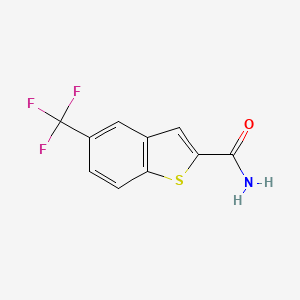
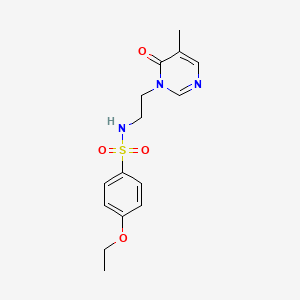
![6-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2995996.png)
![3,11-Diazatricyclo[6.2.1.0^{2,7}]undeca-2(7),3,5-triene dihydrochloride](/img/structure/B2995998.png)
![4-chloro-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B2996001.png)
![3-[(Diethylamino)sulfonyl]-4-methylbenzoic acid](/img/structure/B2996002.png)
![1-phenyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2996003.png)
![1-{[1-(Pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-3-(thiophen-2-yl)urea](/img/structure/B2996005.png)
![(E)-3-(3-nitrophenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2996009.png)
